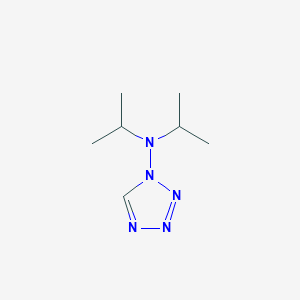
N,N-Di(propan-2-yl)-1H-tetrazol-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Di(propan-2-yl)-1H-tetrazol-1-amine is an organic compound with a unique structure that includes a tetrazole ring and two isopropyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Di(propan-2-yl)-1H-tetrazol-1-amine typically involves the reaction of isopropylamine with a tetrazole derivative under controlled conditions. One common method includes the use of a tetrazole precursor, such as 5-aminotetrazole, which reacts with isopropylamine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, including distillation and crystallization, are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Di(propan-2-yl)-1H-tetrazol-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The tetrazole ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: Halogenating agents, such as chlorine or bromine, are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in halogenated tetrazole compounds.
Scientific Research Applications
N,N-Di(propan-2-yl)-1H-tetrazol-1-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of tetrazole-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the synthesis of specialty chemicals and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism of action of N,N-Di(propan-2-yl)-1H-tetrazol-1-amine involves its interaction with specific molecular targets. The tetrazole ring can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the isopropyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparison with Similar Compounds
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine with similar steric properties but different reactivity.
Diisopropylamine: A secondary amine with comparable steric hindrance but lacking the tetrazole ring.
N,N’-Diisopropylcarbodiimide: A carbodiimide used in peptide synthesis with distinct chemical properties.
Uniqueness
N,N-Di(propan-2-yl)-1H-tetrazol-1-amine is unique due to the presence of the tetrazole ring, which imparts specific reactivity and potential biological activity. The combination of the tetrazole ring and isopropyl groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
4772-43-4 |
|---|---|
Molecular Formula |
C7H15N5 |
Molecular Weight |
169.23 g/mol |
IUPAC Name |
N,N-di(propan-2-yl)tetrazol-1-amine |
InChI |
InChI=1S/C7H15N5/c1-6(2)12(7(3)4)11-5-8-9-10-11/h5-7H,1-4H3 |
InChI Key |
KOOSVDLGLFCZEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)N1C=NN=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


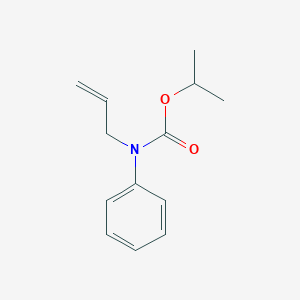

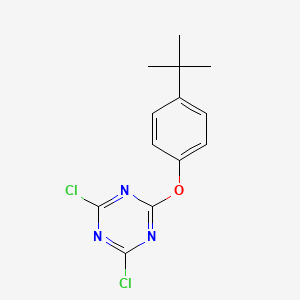
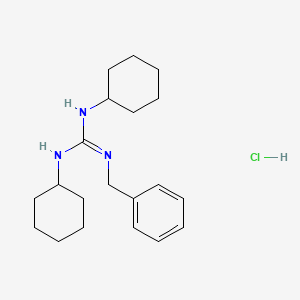
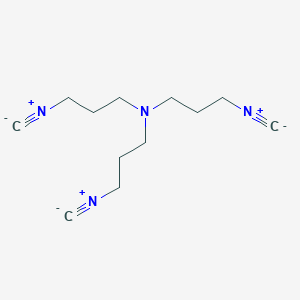
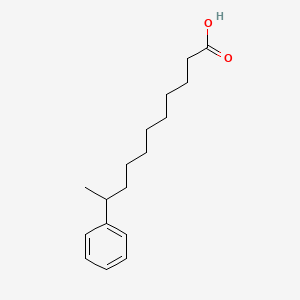
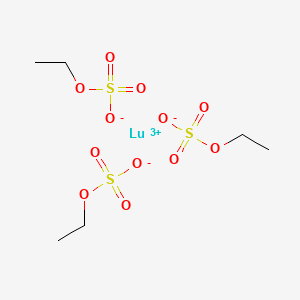
![4-({(e)-[4-(Dimethylamino)phenyl]methylidene}amino)-5-hydroxynaphthalene-2,7-disulfonic acid](/img/structure/B14741550.png)
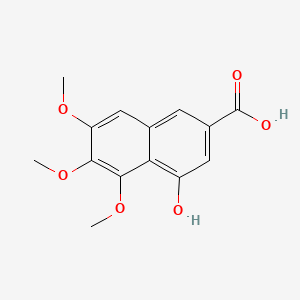
![3,9-Dihexyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14741574.png)
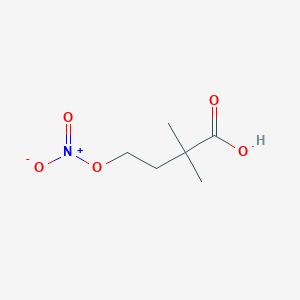
![1-[(4-Bromophenyl)methyl]-2-(1,3-dioxolan-2-yl)pyridin-1-ium bromide](/img/structure/B14741587.png)
![2-oxido-4-[(E)-2-phenylethenyl]cinnolin-2-ium](/img/structure/B14741596.png)

